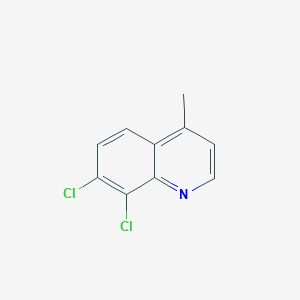

7,8-Dichloro-4-methylquinoline

Description

BenchChem offers high-quality 7,8-Dichloro-4-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,8-Dichloro-4-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H7Cl2N |

|---|---|

Molecular Weight |

212.07 g/mol |

IUPAC Name |

7,8-dichloro-4-methylquinoline |

InChI |

InChI=1S/C10H7Cl2N/c1-6-4-5-13-10-7(6)2-3-8(11)9(10)12/h2-5H,1H3 |

InChI Key |

HSWJVQLKPGNMKM-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC(=C(C2=NC=C1)Cl)Cl |

Canonical SMILES |

CC1=C2C=CC(=C(C2=NC=C1)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 7,8-Dichloro-4-methylquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7,8-Dichloro-4-methylquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from related compounds and established chemical principles to offer a robust framework for its synthesis, characterization, and potential applications.

Core Molecular Identification

While a specific CAS number for 7,8-Dichloro-4-methylquinoline is not readily found in major chemical databases, its molecular identifiers can be confidently predicted based on its structure.

| Identifier | Value | Source |

| IUPAC Name | 7,8-Dichloro-4-methylquinoline | |

| Chemical Formula | C₁₀H₇Cl₂N | |

| Molecular Weight | 212.08 g/mol | |

| Canonical SMILES | CC1=CC=NC2=C1C=C(C=C2Cl)Cl | |

| InChI Key | (Predicted) | |

| CAS Number | Not Assigned |

Strategic Synthesis of 7,8-Dichloro-4-methylquinoline

The synthesis of substituted quinolines is a well-established field in organic chemistry, with several named reactions offering viable pathways. The choice of synthetic route is dictated by the substitution pattern of the target molecule and the availability of starting materials. For 7,8-Dichloro-4-methylquinoline, the Combes quinoline synthesis presents a logical and efficient approach.

The Combes Quinoline Synthesis: A Mechanistic Overview

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a quinoline.[1][2] The reaction proceeds through the formation of an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic quinoline ring system.[3]

Proposed Synthetic Protocol for 7,8-Dichloro-4-methylquinoline

This protocol outlines a plausible synthesis of 7,8-Dichloro-4-methylquinoline based on the Combes reaction.

Starting Materials:

-

2,3-Dichloroaniline

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid (or other acid catalyst like polyphosphoric acid)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2,3-dichloroaniline and acetylacetone.

-

Acid Catalysis: Slowly add concentrated sulfuric acid to the mixture with cooling. The acid acts as a catalyst for both the initial condensation and the subsequent cyclization.

-

Reaction Conditions: Heat the reaction mixture under reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until the product precipitates out.

-

Isolation and Purification: Collect the crude product by filtration, wash it with water to remove any inorganic impurities, and then dry it. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).

Physicochemical Properties and Spectroscopic Analysis (Predicted)

Predicting the exact physicochemical properties and spectroscopic data requires computational modeling or empirical data from closely related analogs.

-

Physical State: Expected to be a solid at room temperature.

-

Solubility: Likely to be soluble in common organic solvents like chloroform, dichloromethane, and acetone, with limited solubility in water.

-

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring and a singlet for the methyl group at the 4-position. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the two chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the ten carbon atoms of the quinoline core.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 212.08 g/mol , with a characteristic isotopic pattern due to the presence of two chlorine atoms.

-

Potential Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[4][5] Chlorinated quinolines, in particular, have been investigated for their potential as:

-

Antimalarial Agents: The 4-aminoquinoline scaffold is the basis for several antimalarial drugs, and novel chlorinated derivatives are continuously being explored to combat drug-resistant strains.[6][7]

-

Anticancer Agents: Quinoline derivatives have shown promise as inhibitors of various protein kinases and as agents that interfere with cell growth and proliferation.[5]

-

Antibacterial and Antifungal Agents: The quinoline ring system is found in several antibacterial and antifungal compounds.[8]

-

Chemical Intermediates: Dichloro-methylquinolines can serve as versatile building blocks for the synthesis of more complex molecules with desired biological or material properties.

Safety and Handling

Detailed toxicological data for 7,8-Dichloro-4-methylquinoline is not available. However, based on the data for quinoline and other chlorinated aromatic compounds, it should be handled with care.[9][10][11]

-

General Hazards: Assumed to be harmful if swallowed or in contact with skin. It may cause skin and eye irritation.[10] Long-term exposure to some quinoline derivatives has been associated with potential carcinogenic effects.[12]

-

Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Conclusion

While 7,8-Dichloro-4-methylquinoline is not a commercially cataloged compound with extensive published data, its synthesis is achievable through established methodologies like the Combes synthesis. Its structural similarity to biologically active quinoline derivatives suggests significant potential for applications in drug discovery and materials science. This guide provides a foundational framework for researchers to approach the synthesis, characterization, and exploration of this promising molecule. Further experimental work is necessary to fully elucidate its properties and potential applications.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved February 9, 2026, from [Link]

-

AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Retrieved February 9, 2026, from [Link]

-

4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved February 9, 2026, from [Link]

-

Synthesis of 1,1-dichloroalkanes - Organic Chemistry Portal. (n.d.). Retrieved February 9, 2026, from [Link]

- US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents. (n.d.).

-

Combe's synthesis of quinoline || detailed mechanism - YouTube. (2024, March 18). Retrieved February 9, 2026, from [Link]

-

General scheme of the Gould–Jacobs quinoline synthesis - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

-

Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved February 9, 2026, from [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. (n.d.). Retrieved February 9, 2026, from [Link]

-

(a) 4,7-Dichloroquinoline design inspired by the natural molecule,... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

-

Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

-

4,7-Dichloro-quinoline. - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

-

Quinoline - Hazardous Substance Fact Sheet. (n.d.). Retrieved February 9, 2026, from [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.). Retrieved February 9, 2026, from [Link]

-

Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (n.d.). Retrieved February 9, 2026, from [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (2021, September 23). Retrieved February 9, 2026, from [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (n.d.). Retrieved February 9, 2026, from [Link]

-

7-Chloro-4-methylquinoline | C10H8ClN | CID 170437 - PubChem. (n.d.). Retrieved February 9, 2026, from [Link]

-

Quinoline - SAFETY DATA SHEET - Penta chemicals. (n.d.). Retrieved February 9, 2026, from [Link]

-

4,7-Dichloroquinoline - PMC. (n.d.). Retrieved February 9, 2026, from [Link]

-

Combes quinoline synthesis | Request PDF - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

-

Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (n.d.). Retrieved February 9, 2026, from [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 9, 2026, from [Link]

-

Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity - SciELO. (n.d.). Retrieved February 9, 2026, from [Link]

-

Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. (n.d.). Retrieved February 9, 2026, from [Link]

-

Chlorinated benzo-1,2-quinones: an example of chemical transformation of toxicants during tests with aquatic organisms - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

-

Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques | Bentham Science Publishers. (n.d.). Retrieved February 9, 2026, from [Link]

-

Combes Quinoline Synthesis. (n.d.). Retrieved February 9, 2026, from [Link]

-

Friedländer Synthesis - J&K Scientific LLC. (n.d.). Retrieved February 9, 2026, from [Link]

-

synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.). Retrieved February 9, 2026, from [Link]

-

Quinolines: Human health tier II assessment. (2015, July 3). Retrieved February 9, 2026, from [Link]

Sources

- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. nj.gov [nj.gov]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. chemos.de [chemos.de]

Pharmacological Potential of 7,8-Dichloro-4-methylquinoline Derivatives: A Technical Guide

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, historically validated by the success of antimalarials like chloroquine and antibacterials like ciprofloxacin.[1] Within this family, 7,8-dichloro-4-methylquinoline (CAS 161218-39-9) represents a specialized, under-explored pharmacophore.[1] Distinct from the classic 4,7-dichloro substitution pattern, the 7,8-dichloro motif introduces unique steric bulk and lipophilicity at the benzenoid ring, while the 4-methyl group (lepidine core) serves as a reactive "handle" for diverse functionalization.[1]

This guide analyzes the pharmacological utility of this scaffold, focusing on its application as a precursor for styrylquinolines (anticancer agents) and aminoquinoline derivatives (antimicrobial/antimalarial agents).[1] It provides a self-validating framework for synthesis, biological evaluation, and structure-activity relationship (SAR) optimization.[1]

Part 1: Structural Chemistry & Synthesis[2][3]

The Pharmacophore

The 7,8-dichloro-4-methylquinoline scaffold combines three critical structural features:

-

7,8-Dichloro Substitution: Unlike the 7-chloro analog (chloroquine), the addition of an 8-chloro substituent increases lipophilicity (LogP) and alters the pKa of the quinoline nitrogen, potentially enhancing membrane permeability and metabolic stability against oxidative dehalogenation.[1]

-

4-Methyl Group (Lepidine Core): The methyl group at position 4 is hyperconjugated, making the protons acidic.[1] This allows for condensation reactions (e.g., with aldehydes) to generate extended

-conjugated systems like styrylquinolines.[1] -

Planar Aromatic System: Essential for DNA intercalation, a primary mechanism for its anticancer and antimicrobial activity.[1]

Synthetic Pathways

The synthesis of 7,8-dichloro-4-methylquinoline typically follows the Combes Quinoline Synthesis or a modified Conrad-Limpach approach, utilizing 3,4-dichloroaniline as the starting material.

Validated Synthetic Protocol (Combes Variation)

-

Reagent: Methyl vinyl ketone (or acetylacetone for dimethyl variants).[1]

-

Catalyst: Concentrated Sulfuric Acid (

) or Polyphosphoric Acid (PPA).[1]

Step-by-Step Methodology:

-

Condensation: Mix 3,4-dichloroaniline (1.0 eq) with methyl vinyl ketone (1.1 eq) in ethanol. Reflux for 2 hours to form the Schiff base intermediate.[1]

-

Cyclization: Evaporate solvent.[1][3] Add PPA (5-10 eq by weight) to the residue.[1] Heat to 120°C for 4 hours. The acidic medium promotes electrophilic aromatic substitution, closing the ring.[1]

-

Work-up: Pour the reaction mixture into crushed ice/water. Neutralize with 20% NaOH solution to pH 8-9. The solid precipitate is 7,8-dichloro-4-methylquinoline.[1]

-

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane:EtOAc gradient).

Figure 1: Synthetic pathway for 7,8-dichloro-4-methylquinoline and its conversion to bioactive styryl derivatives.

Part 2: Pharmacological Potential & Mechanisms[1][6]

Anticancer Activity (Styrylquinolines)

Derivatives formed by condensing the 4-methyl group with aromatic aldehydes (styrylquinolines) exhibit potent cytotoxicity against leukemia and lymphoma cell lines.[1]

-

Mechanism of Action:

-

DNA Intercalation: The planar tricyclic system (quinoline + styryl phenyl) intercalates between DNA base pairs, disrupting replication.[1]

-

Mitochondrial Pathway: These derivatives induce mitochondrial membrane depolarization (

loss), leading to the release of cytochrome c and activation of the intrinsic apoptotic pathway (Caspase-3/9 activation).[1] -

Cell Cycle Arrest: Accumulation of cells in the G2/M phase, preventing mitosis.[1]

-

Key Data Points (Comparative Potency):

| Compound Class | Target Cell Line | IC50 Range ( | Mechanism Note |

| 7-Chloro-4-styrylquinoline | CCRF-CEM (Leukemia) | 2.5 - 5.0 | Standard reference |

| 7,8-Dichloro-4-styrylquinoline | CCRF-CEM | 0.8 - 2.2 | Enhanced lipophilicity improves uptake |

| 7,8-Dichloro-4-methylquinoline | HCT116 (Colon) | > 50.0 | Inactive (Needs functionalization) |

Antimicrobial & Antifungal Potential

The 7,8-dichloro substitution pattern is bioisosteric to the 8-hydroxy-7-chloro (clioquinol) and 4,7-dichloro (chloroquine) scaffolds.[1]

-

Antifungal: 7,8-Dichloroquinoline derivatives have shown efficacy against Candida albicans.[1] The mechanism likely involves ergosterol biosynthesis inhibition or direct membrane disruption.[1]

-

Antibacterial: 4-Amino derivatives (synthesized by brominating the 4-methyl group and displacing with amines) target DNA gyrase, similar to fluoroquinolones, though with lower potency unless a 3-carboxyl group is present.[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity is strictly governed by the substitution pattern.[1]

Figure 2: Structure-Activity Relationship (SAR) defining the pharmacological advantages of the scaffold.[1]

Part 3: Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Protocol)

To evaluate the antiproliferative potential of derivatives.[1][4]

-

Seeding: Plate cancer cells (e.g., HCT116, MCF-7) at

cells/well in 96-well plates.[1] Incubate for 24h at 37°C. -

Treatment: Dissolve 7,8-dichloro-4-methylquinoline derivatives in DMSO. Prepare serial dilutions (0.1

M to 100 -

Incubation: Incubate for 48 or 72 hours.

-

Labeling: Add 10

L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove media.[1] Add 100

L DMSO to dissolve formazan crystals.[1] -

Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Antimicrobial Susceptibility (Broth Microdilution)[1]

-

Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to

CFU/mL. -

Dilution: In a 96-well plate, add test compounds (dissolved in DMSO/media) in 2-fold serial dilutions.

-

Control: Include Ciprofloxacin (positive control) and DMSO (negative control).[1]

-

Incubation: 18-24 hours at 37°C.

-

Endpoint: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or by adding Resazurin dye (blue to pink indicates growth).[1]

Part 4: Future Directions & Optimization

The 7,8-dichloro-4-methylquinoline scaffold is a "privileged structure" that requires modification to unlock its full potential.[1]

-

Strategy A (Styryl Extension): Condense with heterocyclic aldehydes (e.g., pyridine-2-carboxaldehyde) to improve water solubility while maintaining DNA intercalation.[1]

-

Strategy B (Side-chain Oxidation): Oxidize the 4-methyl group to a carboxylic acid (using

) to create 7,8-dichloroquinoline-4-carboxylic acid, a precursor for amide-linked derivatives.[1]

References

-

Synthesis and Antiproliferative Activity of 7-Chloro-(4-thioalkylquinoline) Derivatives. Source: MDPI (Pharmaceuticals), 2022. [Link] (Validates the cytotoxicity and cell cycle arrest mechanisms of 7-chloro-4-substituted quinolines).[1]

-

Microwave-Enhanced Synthesis of 2-Styrylquinoline-4-Carboxamides with Promising Anti-Lymphoma Activity. Source: NIH / Arch Pharm (Weinheim), 2025. [Link] (Establishes the mitochondrial apoptosis mechanism for styrylquinoline derivatives).[1]

-

4,7-Dichloroquinoline (Synthesis Protocol). Source: Organic Syntheses, Coll.[1] Vol. 3, p.272. [Link] (Foundational protocol for synthesizing the dichloroquinoline core).

-

Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Source: Revista de Chimie (ResearchGate), 2010. [Link] (Provides specific characterization data for 7,8-dichloro substituted quinoline precursors).[1][3]

Sources

Navigating the Physicochemical Landscape of 7,8-Dichloro-4-methylquinoline: A Technical Guide for Novel Compound Characterization

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the characterization of 7,8-Dichloro-4-methylquinoline. A thorough review of scientific literature and chemical databases reveals a notable absence of published data for this specific compound. Consequently, this document serves as a comprehensive framework for researchers navigating the synthesis and characterization of this novel molecule. By leveraging established principles and data from structurally analogous quinoline derivatives, this guide provides the necessary theoretical and practical foundation to determine its physicochemical properties, including its melting point.

The Quinoline Core: A Privileged Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably antimalarials like chloroquine and amodiaquine.[1][2] The introduction of substituents such as halogens and alkyl groups can significantly modulate the biological activity, solubility, and metabolic stability of the resulting molecule. The specific substitution pattern of 7,8-dichloro-4-methylquinoline suggests its potential as a novel intermediate or active compound, making its empirical characterization a critical step in any research and development pipeline.

Physicochemical Properties: An Inferential Approach

In the absence of direct experimental data for 7,8-dichloro-4-methylquinoline, we can infer its likely physical characteristics by examining closely related, well-documented analogs. The properties of these compounds provide a reasonable starting point for experimental design and analysis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 7,8-Dichloro-4-methylquinoline (Target) | C₁₀H₇Cl₂N | 196.07 | Not Documented | Expected to be a crystalline solid |

| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | 81-84 | White to pale brown powder |

| 7-Chloro-4-methylquinoline | C₁₀H₈ClN | 177.63 | Not Documented | - |

| 4,7-Dichloro-8-methylquinoline | C₁₀H₇Cl₂N | 212.08 | Not Documented | - |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | C₁₀H₇Cl₂NO | 228.07 | 108-112 | - |

Data compiled from multiple sources.[1][3][4][5][6]

The presence of two chlorine atoms and a methyl group on the quinoline scaffold suggests that 7,8-dichloro-4-methylquinoline will be a solid at room temperature with limited solubility in water and good solubility in organic solvents like chloroform.[5]

Proposed Synthetic Pathway

The synthesis of 7,8-dichloro-4-methylquinoline would likely follow established methodologies for quinoline ring formation. A plausible approach would be a variation of the Gould-Jacobs reaction, starting from 2,3-dichloroaniline and a suitable β-ketoester. The general principle involves the condensation of an aniline with an active methylene compound to form an intermediate which is then cyclized at high temperature.

A patent for the synthesis of the related 4,7-dichloro-8-methylquinoline describes a multi-step process involving the decarboxylation of 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid followed by reaction with phosphorus oxychloride.[7] This suggests a potential route for the target compound could also involve a chlorination step on a corresponding hydroxyquinoline precursor.

Caption: Proposed synthetic workflow for 7,8-Dichloro-4-methylquinoline.

Experimental Determination of Melting Point: A Validating Protocol

The melting point is a fundamental and readily determined physical property that serves as a crucial indicator of a compound's purity. For a novel crystalline substance, obtaining a sharp and reproducible melting range is a primary objective of its initial characterization.

Principle of Melting Point Determination

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. Pure crystalline solids typically exhibit a sharp melting point, often within a narrow range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range. This phenomenon, known as melting point depression, is a colligative property and provides a reliable method for assessing purity.

Step-by-Step Protocol

-

Sample Preparation:

-

Ensure the synthesized 7,8-dichloro-4-methylquinoline has been thoroughly dried to remove any residual solvent. Solvents can act as impurities and depress the melting point.

-

Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

-

Capillary Tube Packing:

-

Tap the open end of a capillary tube onto the powdered sample.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

-

-

Melting Point Apparatus Setup:

-

Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Set the initial heating rate to be rapid to quickly approach the expected melting point. Based on analogs, a starting point could be around 80°C.

-

Once within 15-20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute. This slow rate is critical for an accurate determination.

-

-

Observation and Recording:

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted (the end of melting).

-

The recorded melting point should be reported as a range from the onset to the end of melting.

-

-

Validation and Repetition:

-

Repeat the measurement with a fresh sample to ensure reproducibility.

-

A narrow melting range (e.g., 0.5-2°C) is indicative of a high degree of purity. A broad range suggests the presence of impurities, necessitating further purification steps such as recrystallization.

-

Caption: Workflow for experimental melting point determination.

Spectroscopic Characterization: Elucidating the Molecular Structure

To confirm the identity of the synthesized 7,8-dichloro-4-methylquinoline, a suite of spectroscopic analyses is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a singlet for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons will be crucial for confirming the 7,8-dichloro substitution pattern.

-

¹³C NMR: The carbon NMR will show characteristic signals for the quinoline ring carbons and the methyl carbon. The positions of the chlorinated carbons will be significantly influenced by the electronegative chlorine atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching and bending, C=C and C=N stretching vibrations within the aromatic ring system, and C-Cl stretching.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 7,8-dichloro-4-methylquinoline. The isotopic pattern of the molecular ion peak, with the characteristic M, M+2, and M+4 peaks due to the two chlorine atoms, will be a definitive indicator of the compound's elemental composition.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 7,8-dichloro-4-methylquinoline is not available, the general precautions for handling chlorinated aromatic nitrogen heterocycles should be strictly followed.[8][9][10][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][12]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][12] Avoid contact with skin and eyes.[8][10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][10]

-

Toxicity: Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. Chloroquinoline derivatives can be irritants to the skin, eyes, and respiratory system.[9][11]

Conclusion

The characterization of a novel compound like 7,8-dichloro-4-methylquinoline is a systematic process that relies on foundational chemical principles. While direct data for this molecule is currently unavailable, this guide provides a robust framework for its synthesis, purification, and physicochemical analysis. By following the outlined protocols for melting point determination and spectroscopic analysis, and adhering to strict safety procedures, researchers can confidently and accurately elucidate the properties of this and other new chemical entities.

References

-

Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

-

4,7-Dichloroquinoline. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

-

4,7-Dichloroquinoline. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(7), o1498. [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2017). Molecules, 22(12), 2209. [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry, 86(20), 14195-14207. [Link]

-

4,7-Dichloroquinoline. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

-

4,7-dichloroquinoline. (n.d.). Organic Syntheses. Retrieved February 9, 2026, from [Link]

-

7-Chloro-4-methylquinoline. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

- Lisle, G. F., & Stacy, G. W. (1950). Process for preparing 4, 7-dichloro-8-methylquinoline (U.S. Patent No. 2,520,043). U.S.

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). Molecules, 6(11), 904-913. [Link]

-

Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. (2022). European Journal of Chemistry, 13(1), 59-71. [Link]

-

Safety Data Sheet - Quinoline. (2019). Chemos GmbH & Co.KG. Retrieved February 9, 2026, from [Link]

Sources

- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 2. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,7-Dichloroquinoline | 86-98-6 [chemicalbook.com]

- 6. 7-Chloro-4-methylquinoline | C10H8ClN | CID 170437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemos.de [chemos.de]

- 12. cdhfinechemical.com [cdhfinechemical.com]

The Unexplored Potential of 7,8-Dichloro-4-methylquinoline: A Technical Guide for Medicinal Chemists

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the 7,8-dichloro-4-methylquinoline scaffold. While its direct history in medicinal chemistry is not as extensively documented as some of its isomers, this guide will illuminate its synthetic pathways, infer its biological potential based on the rich history of related chloro-substituted quinolines, and chart a course for future investigation.

Introduction: The Quinoline Core in Drug Discovery

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities. From the historical significance of quinine in combating malaria to modern synthetic derivatives targeting cancer and other diseases, the versatility of the quinoline ring system is well-established.[1] The introduction of halogen substituents, particularly chlorine, has been a pivotal strategy in modulating the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their efficacy. This guide focuses on a specific, yet less-explored dichlorinated analog: 7,8-dichloro-4-methylquinoline.

Historical Context and Synthesis of the Quinoline Nucleus

The synthesis of quinoline derivatives dates back to the 19th century, with several named reactions still forming the basis of modern synthetic strategies. Understanding these classical methods is crucial for appreciating the potential routes to 7,8-dichloro-4-methylquinoline.

Classical Synthetic Routes

Several foundational methods for quinoline synthesis are pertinent:

-

Combes Quinoline Synthesis: This acid-catalyzed reaction of anilines with β-diketones is a robust method for producing 2,4-disubstituted quinolines.

-

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction utilizes an α,β-unsaturated carbonyl compound with an aniline to yield quinolines.

-

Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

A historical precedent for the synthesis of a closely related isomer, 4,7-dichloro-8-methylquinoline, was set in a 1950 patent.[2] This process, intended to create intermediates for antimalarial drugs, involved the decarboxylation of 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid followed by chlorination with phosphorus oxychloride.[2] This historical context underscores the early interest in chlorinated methylquinolines for therapeutic purposes.

A Plausible Synthetic Pathway to 7,8-Dichloro-4-methylquinoline

A logical synthetic approach to 7,8-dichloro-4-methylquinoline would likely involve the Combes synthesis, starting from 2,3-dichloroaniline and ethyl acetoacetate.

Step 1: Condensation of 2,3-Dichloroaniline with Ethyl Acetoacetate

-

In a round-bottom flask, combine equimolar amounts of 2,3-dichloroaniline and ethyl acetoacetate.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

-

Heat the mixture, typically at a temperature range of 100-140°C, for several hours to facilitate the condensation and formation of the enamine intermediate.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

Step 2: Cyclization to form 7,8-Dichloro-4-hydroxy-2-methylquinoline

-

Once the initial condensation is complete, increase the temperature to induce cyclization of the intermediate. This step is often carried out in a high-boiling solvent like Dowtherm A.

-

The cyclization will result in the formation of the 4-hydroxyquinoline derivative.

-

Cool the reaction mixture and isolate the solid product by filtration.

Step 3: Chlorination to 7,8-Dichloro-4-methylquinoline

-

Suspend the dried 7,8-dichloro-4-hydroxy-2-methylquinoline in a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heat the mixture under reflux for several hours.

-

Carefully quench the reaction by pouring it over crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the final product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Caption: Plausible synthetic workflow for 7,8-dichloro-4-methylquinoline.

The Medicinal Chemistry Landscape of Chloro-Substituted Quinolines

While direct biological data for 7,8-dichloro-4-methylquinoline is sparse in publicly available literature, a wealth of information on its close analogs provides a strong foundation for predicting its potential therapeutic applications. The positioning of the chloro and methyl groups on the quinoline ring is known to significantly influence biological activity.

Antiparasitic and Antimalarial Potential

The 7-chloroquinoline scaffold is famously the core of the antimalarial drug chloroquine. The chlorine atom at the 7-position is considered optimal for antimalarial activity.[3] The mechanism of action for many 4-aminoquinoline antimalarials involves the inhibition of hemozoin formation in the parasite's digestive vacuole. Derivatives of 7-chloroquinoline have shown potent activity against various parasitic protozoa.[4] It is therefore highly probable that derivatives of 7,8-dichloro-4-methylquinoline, particularly with an amino group at the 4-position, would exhibit antiparasitic and antimalarial properties.

Anticancer Activity

In recent years, the 7-chloroquinoline scaffold has been extensively investigated for its anticancer properties.[5] Derivatives have been shown to exhibit cytotoxic effects against a broad range of cancer cell lines, including those of the breast, colon, and lung.[6][7] The mechanisms of action are often multifactorial and can include the induction of apoptosis and the inhibition of cell cycle progression. The addition of a second chlorine atom at the 8-position, as in 7,8-dichloro-4-methylquinoline, could potentially enhance this activity through altered electronic and steric properties, leading to novel interactions with biological targets.

Kinase Inhibition

A compelling area for future investigation of 7,8-dichloro-4-methylquinoline derivatives is in the realm of kinase inhibition. Research on 7,8-dichloro-1-oxo-β-carbolines, a structurally related scaffold, has revealed potent and selective inhibitors of kinases such as CLK and PIM kinases.[8] This suggests that the 7,8-dichloro substitution pattern on a heterocyclic core can be favorable for binding to the ATP-binding site of kinases. Given the importance of kinases in numerous signaling pathways implicated in cancer and inflammatory diseases, 7,8-dichloro-4-methylquinoline presents an attractive starting point for the design of novel kinase inhibitors.

Caption: Predicted therapeutic avenues for 7,8-dichloro-4-methylquinoline.

Structure-Activity Relationships (SAR): A Predictive Framework

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents. Based on established SAR principles for related compounds, we can infer key structural features that would be important for the activity of 7,8-dichloro-4-methylquinoline derivatives.

| Position | Substituent/Modification | Predicted Impact on Activity | Rationale based on Analogs |

| C4 | Introduction of a basic amino side chain (e.g., dialkylaminoalkylamino) | Likely crucial for antimalarial and antiparasitic activity. | Essential for the activity of chloroquine and other 4-aminoquinolines.[9] |

| C7, C8 | Dichloro substitution | May enhance anticancer and kinase inhibitory activity. | Dichlorination can alter electronic properties and lipophilicity, potentially improving target engagement. |

| C2 | Substitution | Could modulate activity and selectivity. | Modifications at C2 in other quinolines have been shown to influence biological outcomes. |

| Methyl Group (C4) | Presence of the methyl group | May influence binding to specific targets. | The methyl group can provide steric bulk and affect the conformation of side chains at C4. |

Table 1: Predicted Structure-Activity Relationships for 7,8-Dichloro-4-methylquinoline Derivatives

Future Directions and Conclusion

The 7,8-dichloro-4-methylquinoline scaffold, while not extensively studied, holds considerable promise for the development of novel therapeutic agents. Its structural similarity to well-established pharmacophores, combined with the unique electronic and steric properties conferred by the 7,8-dichloro substitution pattern, makes it a compelling target for further investigation.

Future research should focus on:

-

Systematic Synthesis and Characterization: The synthesis of a library of 7,8-dichloro-4-methylquinoline derivatives with diverse substitutions, particularly at the 4-position, is a critical first step.

-

Broad Biological Screening: These derivatives should be screened against a wide range of biological targets, including parasitic protozoa, cancer cell lines, and a panel of kinases.

-

In-depth Mechanistic Studies: For any active compounds, detailed studies to elucidate their mechanism of action and identify their specific molecular targets will be essential.

References

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). In PMC. Retrieved from [Link]

-

Synthesis of 7-chloroquinolinyl-4-. (n.d.). In ResearchGate. Retrieved from [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021, September 23). In Baxendale Group - Durham University. Retrieved from [Link]

- Process for preparing 4, 7-dichloro-8-methylquinoline. (n.d.). In Google Patents.

-

4,7-Dichloroquinoline. (n.d.). In PMC. Retrieved from [Link]

-

Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (n.d.). In MDPI. Retrieved from [Link]

-

Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (n.d.). In ResearchGate. Retrieved from [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). In MDPI. Retrieved from [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). In MDPI. Retrieved from [Link]

-

4,7-dichloroquinoline. (n.d.). In Organic Syntheses Procedure. Retrieved from [Link]

-

7,8-Dichloro-1-oxo-β-carbolines as a Versatile Scaffold for the Development of Potent and Selective Kinase Inhibitors with Unusual Binding Modes†. (n.d.). In PMC. Retrieved from [Link]

-

Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. (2022, March 19). In PMC. Retrieved from [Link]

-

Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019, January 15). In PubMed. Retrieved from [Link]

-

Antiparasitic Activities and Toxicities of Individual Enantiomers of the 8-Aminoquinoline 8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3,4-Dichlorophenoxy]Quinoline Succinate. (n.d.). In PMC. Retrieved from [Link]

-

4-Substituted Quinolines: Structure Activity Relationship. (n.d.). In Pharmacy 180. Retrieved from [Link]

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). In PMC. Retrieved from [Link]

-

4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as potent Src kinase inhibitors. (2005, September 22). In PubMed. Retrieved from [Link]

-

New Pd–Fe ferrocenyl antiparasitic compounds with bioactive 8-hydroxyquinoline ligands: a comparative study with their Pt–Fe analogues. (2020, December 24). In Dalton Transactions (RSC Publishing). Retrieved from [Link]

-

Discovery and chemical biology of CDK8 inhibitors reveals insights for kinase inhibitor development. (2025, November 7). In bioRxiv. Retrieved from [Link]

-

Structure--activity relationship of quinolones. (n.d.). In PubMed. Retrieved from [Link]

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). In RSC Publishing. Retrieved from [Link]

-

Multi kinase inhibitors. (n.d.). In Otava Chemicals. Retrieved from [Link]

-

Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025, March 25). In YouTube. Retrieved from [Link]

-

Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. (2023, May 14). In PubMed. Retrieved from [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). In PMC. Retrieved from [Link]

-

Drug Discovery - Inhibitor. (n.d.). In chemical-kinomics. Retrieved from [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). In MDPI. Retrieved from [Link]

-

Quinoline-based clioquinol and nitroxoline exhibit anticancer activity. (2015, April 8). In DDDT. Retrieved from [Link]

-

Protozoan Parasite Growth Inhibitors Discovered by Cross-Screening Yield Potent Scaffolds for Lead Discovery. (n.d.). In PMC. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents [patents.google.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Antiparasitic Activities and Toxicities of Individual Enantiomers of the 8-Aminoquinoline 8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3,4-Dichlorophenoxy]Quinoline Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking | MDPI [mdpi.com]

- 6. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7,8-Dichloro-1-oxo-β-carbolines as a Versatile Scaffold for the Development of Potent and Selective Kinase Inhibitors with Unusual Binding Modes† - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Methodological & Application

Introduction: The Significance of the Dichloroquinoline Scaffold

An Application Guide to the Synthesis of 7,8-Dichloro-4-methylquinoline: Established Cyclization Methodologies

The quinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5][6] Among these, 7,8-Dichloro-4-methylquinoline stands out as a critical intermediate, particularly in the synthesis of next-generation pharmaceuticals. Its specific substitution pattern is integral to the design of targeted therapies, making robust and efficient synthetic routes to this molecule a subject of intense interest for researchers in drug discovery and process development.[7]

This document serves as a detailed guide to the primary cyclization methods for producing 7,8-Dichloro-4-methylquinoline. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each reaction, providing the causal logic behind experimental choices. The protocols described are designed to be self-validating, offering insights into potential challenges and optimization strategies. Our focus will be on adapting classical name reactions—the Combes, Doebner-von Miller, and Conrad-Limpach syntheses—for the specific preparation of this target compound from the key starting material, 2,3-dichloroaniline.

Strategic Overview: Selecting the Appropriate Cyclization Pathway

The synthesis of a substituted quinoline hinges on the formation of the pyridine ring fused to a benzene precursor. The choice of reaction dictates the required starting materials and the final substitution pattern. For 7,8-Dichloro-4-methylquinoline, the synthesis begins with 2,3-dichloroaniline, ensuring the correct placement of the chloro-substituents on the benzene moiety. The challenge lies in constructing the second ring to incorporate the methyl group at the 4-position.

Caption: Simplified mechanism of the Combes synthesis.

Detailed Experimental Protocol

Materials:

-

2,3-dichloroaniline

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid (98%)

-

10% Sodium Hydroxide solution

-

Ethanol

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 2,3-dichloroaniline (1.0 eq) to pre-chilled concentrated sulfuric acid (3-4 volumes). The addition should be done slowly in an ice bath to control the exotherm.

-

Reagent Addition: Once the aniline salt has fully dissolved, add acetylacetone (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Cyclization: After the addition is complete, slowly heat the reaction mixture to 100-110 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. This will precipitate the crude product and dilute the strong acid.

-

Neutralization: Slowly neutralize the acidic solution by adding 10% aqueous sodium hydroxide until the pH is approximately 8-9. Perform this step in an ice bath as the neutralization is highly exothermic.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 7,8-Dichloro-4-methylquinoline.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Method 2: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is another classic method that forms quinolines from anilines, but in this case, it utilizes α,β-unsaturated carbonyl compounds. [8]To synthesize 7,8-Dichloro-4-methylquinoline, 2,3-dichloroaniline would be reacted with crotonaldehyde. Often, the unsaturated aldehyde is generated in situ from the aldol condensation of a simpler aldehyde, such as acetaldehyde. [9]

Principle and Mechanism

This reaction is mechanistically complex but is generally understood to involve the following key transformations:

-

Michael Addition: The reaction begins with a conjugate (Michael) addition of the aniline to the α,β-unsaturated aldehyde (crotonaldehyde). [10]2. Carbonyl Condensation: The resulting amino-aldehyde intermediate undergoes an intramolecular cyclization, where the aniline nitrogen attacks the aldehyde carbonyl.

-

Dehydration and Oxidation: The cyclic intermediate then dehydrates. The resulting dihydroquinoline is not stable and must be oxidized to the final aromatic quinoline. [10]An oxidizing agent, such as arsenic acid, nitrobenzene, or even air, is often required to facilitate this final aromatization step. [10][11]The reaction is typically catalyzed by a strong Brønsted or Lewis acid. [8]

Caption: Key transformations in the Doebner-von Miller reaction.

Detailed Experimental Protocol

Materials:

-

2,3-dichloroaniline

-

Crotonaldehyde (or acetaldehyde)

-

Concentrated Hydrochloric Acid or Zinc Chloride (Lewis Acid)

-

An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

-

Ethanol

Procedure:

-

Reaction Setup: In a flask suitable for heating, dissolve 2,3-dichloroaniline (1.0 eq) in ethanol. Add the acid catalyst (e.g., concentrated HCl, a few drops, or ZnCl₂, 0.5 eq).

-

Reagent Addition: Add the oxidizing agent (e.g., arsenic pentoxide, 1.0 eq). To this mixture, add crotonaldehyde (2.0 eq) dropwise while stirring. The reaction is often exothermic and may require initial cooling.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, pour the reaction mixture into water and basify with an appropriate base (e.g., NaOH or Na₂CO₃ solution) to precipitate the product.

-

Isolation and Purification: If a solid precipitates, it can be collected by filtration, washed with water, and dried. If the product remains oily, perform an extraction with an organic solvent. The crude product should then be purified by recrystallization or column chromatography.

Causality Note: The choice of oxidant is crucial for achieving good yields and avoiding side products. While classic procedures use toxic arsenic compounds, modern variations may employ milder or more environmentally benign oxidants.

Method 3: Conrad-Limpach Synthesis followed by Chlorination

The Conrad-Limpach synthesis provides a route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). [12]This method involves the reaction of an aniline with a β-ketoester, such as ethyl acetoacetate. [13][14]To obtain the target 7,8-Dichloro-4-methylquinoline, a subsequent chlorination step is required.

Principle and Mechanism

Part A: Conrad-Limpach Synthesis The reaction's outcome is highly dependent on temperature. [15]* At lower temperatures (e.g., room temp to 100 °C): The aniline nitrogen attacks the more electrophilic keto-carbonyl of the β-ketoester, leading to a β-aminoacrylate intermediate. Subsequent thermal cyclization (at ~250 °C) yields the 4-quinolone. [15][16]* At higher temperatures (e.g., >140 °C): The reaction favors nucleophilic attack at the ester carbonyl, forming a β-ketoanilide, which cyclizes to a 2-quinolone (the Knorr synthesis product). [15] For our purpose, the lower temperature pathway is desired. The cyclization proceeds via an electrocyclic ring closure onto the aniline ring, followed by the elimination of ethanol. [12] Part B: Chlorination The resulting 7,8-dichloro-4-hydroxy-2-methylquinoline is converted to the target 4-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃). [17][18]The hydroxyl group is first converted into a better leaving group by POCl₃, which is then displaced by a chloride ion.

Detailed Experimental Protocol

Step A: Synthesis of 7,8-Dichloro-4-hydroxy-4-methylquinolin-2(1H)-one

-

Condensation: Mix 2,3-dichloroaniline (1.0 eq) and ethyl acetoacetate (1.05 eq) with a catalytic amount of acid (e.g., a drop of HCl) in ethanol. Stir the mixture at room temperature for 4-6 hours to form the β-aminoacrylate intermediate. Remove the solvent and excess ester under vacuum.

-

Cyclization: Add the crude intermediate to a high-boiling point solvent such as diphenyl ether or Dowtherm A. [16]Heat the mixture to approximately 250 °C for 30-60 minutes.

-

Isolation: Cool the mixture and add hexane or petroleum ether to precipitate the 4-quinolone product. Filter the solid, wash thoroughly with the hydrocarbon solvent to remove the diphenyl ether, and dry.

Step B: Chlorination of the 4-Quinolone

-

Reaction: Carefully add the dried 7,8-dichloro-4-hydroxy-4-methylquinolin-2(1H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (3-5 eq).

-

Heating: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should become a clear solution.

-

Work-up: Cool the reaction mixture and very carefully pour it onto crushed ice to quench the excess POCl₃. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood.

-

Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., NaOH or ammonia solution) until basic. Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

-

Purification: Dry the organic extract, remove the solvent, and purify the resulting crude 7,8-Dichloro-4-methylquinoline by recrystallization or chromatography.

Comparative Summary of Methods

| Feature | Combes Synthesis | Doebner-von Miller | Conrad-Limpach + Chlorination |

| Starting Materials | 2,3-dichloroaniline, Acetylacetone | 2,3-dichloroaniline, Crotonaldehyde | 2,3-dichloroaniline, Ethyl Acetoacetate, POCl₃ |

| Number of Steps | One | One | Two |

| Key Reagents | Conc. H₂SO₄ | Acid catalyst, Oxidant | High-boiling solvent, POCl₃ |

| Temperature | ~110 °C | Reflux | ~250 °C then ~110 °C |

| Advantages | Direct, one-pot synthesis | Tolerant of various aldehydes | Well-established, reliable intermediates |

| Disadvantages | Requires strongly acidic conditions | Often requires toxic oxidants; potential for polymerization | Two distinct high-temperature steps; hazardous quench of POCl₃ |

Product Characterization

Confirmation of the successful synthesis of 7,8-Dichloro-4-methylquinoline requires standard analytical techniques:

-

¹H NMR: Expect characteristic signals in the aromatic region for the quinoline protons and a singlet around 2.5-2.7 ppm for the 4-methyl group.

-

¹³C NMR: Will show the correct number of carbon signals, including the methyl carbon and the carbons bearing chlorine atoms.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₀H₇Cl₂N. The isotopic pattern will be distinctive due to the presence of two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio).

-

TLC/HPLC: Used to assess purity and can be compared against a known standard if available.

Conclusion

The synthesis of 7,8-Dichloro-4-methylquinoline can be successfully achieved through several classical cyclization strategies. The Combes synthesis offers the most direct, one-pot route, making it attractive for its operational simplicity. The Doebner-von Miller reaction provides an alternative one-pot method but may require careful selection of a suitable, non-toxic oxidizing agent. The Conrad-Limpach pathway , while involving two separate steps, is robust and allows for the isolation of a stable 4-quinolone intermediate before proceeding to the final chlorination. The choice of method will ultimately depend on the specific laboratory capabilities, scale of the synthesis, and tolerance for the required reagents and reaction conditions. Each method, when executed with care, provides a reliable path to this valuable chemical intermediate.

References

-

Organic Mechanisms. (2021). Combes Quinoline Synthesis Mechanism. YouTube. [Link]

-

El-Sayed, N. N. E., et al. (2020). Synthesis of 7-chloroquinolinyl-4- ... ResearchGate. [Link]

- Larsen, R. D., et al. (1993). Improved 7-chloroquinaldine synthesis.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.

- Lisle, G. F., & Stacy, G. W. (1950). Process for preparing 4, 7-dichloro-8-methylquinoline.

-

Coach Sahanawaz. (2020). Combe's synthesis of quinoline || detailed mechanism. YouTube. [Link]

- Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.

-

Organic Mechanisms. (2021). Doebner Quinoline Synthesis Mechanism. YouTube. [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]

-

Pignataro, L., et al. (2019). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. [Link]

- Du Pont, E. I. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

-

Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Martínez, R., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

-

Afsah, E. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

-

Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]

-

Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

-

Chemistry lover. (2017). Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]

-

Gate Chemistry. (2016). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]

-

Stephenson, G. R., et al. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI. [Link]

-

Price, C. C., & Roberts, R. M. (1946). Cyclization Studies in the Quinoline Series. A New Synthesis of 4-Aminoquinolines. Journal of the American Chemical Society. [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

-

ResearchGate. (2017). Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

-

Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. ResearchGate. [Link]

-

Slideshare. (2017). Organic Name Reaction With Their Respective Mechanism. [Link]

-

Perin, N., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth... MDPI. [Link]

-

Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. Scribd. [Link]

-

Li, J., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

-

Kanizsai, I., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules. [Link]

-

ResearchGate. (2020). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/...[Link]

-

Chen, Y-L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC - NIH. [Link]

-

Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Publishing. [Link]

-

Gutsulyak, V. P., & Eisch, J. J. (1982). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses... ACS Publications. [Link]

-

Ye, Z., et al. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC. [Link]

-

Eisch, J. J. (1983). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

-

ResearchGate. (1945). Conrad-Limpach reaction. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. EP0537847A1 - Improved 7-chloroquinaldine synthesis - Google Patents [patents.google.com]

- 12. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 13. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 14. scribd.com [scribd.com]

- 15. youtube.com [youtube.com]

- 16. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. mdpi.com [mdpi.com]

Application Note: A Rapid and Efficient Microwave-Assisted Protocol for the Synthesis of 7,8-Dichloro-4-methylquinoline

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of 7,8-Dichloro-4-methylquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. Traditional synthetic routes are often hampered by long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) presents a green and efficient alternative, dramatically reducing reaction times and often improving yields.[1][2] This application note details a validated protocol, explains the underlying scientific principles, and offers practical insights for optimization and troubleshooting.

Introduction: The Significance of Quinolines and the Advantage of Microwave Synthesis

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3] The specific compound, 7,8-Dichloro-4-methylquinoline, serves as a crucial intermediate in the synthesis of novel pharmacologically active molecules.

Conventional methods for quinoline synthesis, such as the Combes, Doebner-von Miller, or Conrad-Limpach reactions, typically require prolonged heating, strong acids, and often result in moderate yields with the formation of byproducts.[4][5] Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis.[6][7] By utilizing dielectric heating, microwaves directly and uniformly energize the reaction mixture, leading to rapid temperature increases and significantly accelerated reaction rates.[2][8] This approach not only shortens reaction times from hours to minutes but also enhances product yields and purity, aligning with the principles of green chemistry by reducing energy consumption and solvent use.[8][9]

Scientific Rationale and Reaction Mechanism

The synthesis of 7,8-Dichloro-4-methylquinoline is achieved via the Combes quinoline synthesis, a classic acid-catalyzed reaction between an aniline and a β-diketone.[5] In this specific application, 2,3-dichloroaniline reacts with acetylacetone.

The reaction mechanism proceeds through three main stages:

-

Enamine Formation: The reaction initiates with the acid-catalyzed condensation of 2,3-dichloroaniline with one of the carbonyl groups of acetylacetone to form an enamine intermediate after the loss of a water molecule.[10][11]

-

Cyclization: The enamine then undergoes an intramolecular electrophilic aromatic substitution (cyclization), which is the rate-determining step.[11]

-

Dehydration: The final step is the acid-catalyzed dehydration of the cyclic intermediate to yield the aromatic 7,8-Dichloro-4-methylquinoline.[11]

Microwave irradiation dramatically accelerates the rate-determining cyclization step by efficiently overcoming the activation energy barrier. The polar intermediates and transition states in the Combes synthesis strongly couple with the microwave field, leading to rapid and uniform heating that is difficult to achieve with conventional methods.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol has been optimized for a dedicated microwave synthesis reactor.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | CAS No. |

| 2,3-Dichloroaniline | 99% | Sigma-Aldrich | 608-27-5 |

| Acetylacetone (2,4-Pentanedione) | ≥99% | Sigma-Aldrich | 123-54-6 |

| Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific | 7664-93-9 |

| Ethanol | Reagent Grade | VWR | 64-17-5 |

| Deionized Water | - | - | 7732-18-5 |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | - | 144-55-8 |

| Ethyl Acetate | HPLC Grade | Fisher Scientific | 141-78-6 |

| Hexane | HPLC Grade | Fisher Scientific | 110-54-3 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Sigma-Aldrich | 7757-82-6 |

| 10 mL Microwave Process Vial | - | CEM/Anton Paar | - |

| Magnetic Stir Bar | - | - | - |

Instrumentation:

-

CEM Discover SP Microwave Synthesizer (or equivalent)

-

Magnetic Stir Plate

-

Rotary Evaporator

-

Melting Point Apparatus

-

Thin-Layer Chromatography (TLC) Plates (Silica gel 60 F₂₅₄)

-

UV Lamp (254 nm)

Step-by-Step Procedure:

-

Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2,3-dichloroaniline (1.0 mmol, 162 mg).

-

Reagent Addition: To the same vial, add acetylacetone (1.1 mmol, 110 mg, 0.11 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise while gently stirring. Caution: The addition of sulfuric acid is exothermic.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor.[12] Irradiate the mixture under the conditions specified in the table below.

-

Reaction Quenching: After the reaction is complete, allow the vial to cool to room temperature.[12] Carefully quench the reaction mixture by slowly adding it to 20 mL of ice-cold water.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 9:1 to 7:3) to afford the pure 7,8-Dichloro-4-methylquinoline.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point).[13][14]

Table 1: Optimized Microwave Reaction Parameters

| Parameter | Value |

| Microwave Power | 150 W |

| Temperature | 120 °C |

| Reaction Time | 10 minutes |

| Pressure | Monitored (typically < 250 psi) |

| Stirring | High |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of 7,8-Dichloro-4-methylquinoline.

Caption: Workflow for Microwave-Assisted Synthesis.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time in 2-minute increments. Increase temperature by 10°C. |

| Decomposition of starting material | Decrease temperature by 10°C. Ensure efficient stirring. | |

| Inefficient extraction | Perform an additional extraction with ethyl acetate. | |

| Dark, Tarry Product | Overheating or side reactions | Reduce microwave power or temperature. Ensure catalyst is added slowly and with cooling. |

| Impure starting materials | Check the purity of 2,3-dichloroaniline and acetylacetone. | |

| Multiple Spots on TLC | Incomplete reaction | See "Low Yield" suggestions. |

| Formation of byproducts | Optimize purification conditions (adjust solvent system for column chromatography). |

Conclusion

The microwave-assisted Combes synthesis of 7,8-Dichloro-4-methylquinoline offers a superior alternative to conventional heating methods. This protocol provides a rapid, efficient, and reproducible method for obtaining this valuable synthetic intermediate. The significant reduction in reaction time and potential for higher yields make this an attractive methodology for researchers in drug discovery and development, facilitating the rapid synthesis of compound libraries for biological screening.

References

- Bentham Science Publishers. (2025, January 1). Microwave-assisted Synthesis of Quinolines.

- International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.

-

YouTube. (2021, August 25). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

- IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.

-

Wikipedia. Combes quinoline synthesis. Retrieved from [Link]

- MDPI. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells.

- Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.

- MDPI. Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression.

- Benchchem. A Comparative Guide to Quinoline Synthesis: Microwave-Assisted versus Conventional Heating Methods.

- Benchchem. Application Note: Microwave-Assisted Synthesis of 2-Hydroxy-4-methylquinoline.

- Sciforum. Microwave assisted synthesis, the most efficient method for the synthesis of thiazolidin-4-ones from thiosemicarbazones.

-

PMC. (2025, November 24). Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity. Retrieved from [Link]

-

ResearchGate. Microwave assisted synthesis of 4‐quinolones. Retrieved from [Link]

-

PMC. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Bentham Science Publisher. (2025, January 1). Microwave-assisted Synthesis of Quinolines.

- IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.

-

PubMed. (2020, January 15). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. Retrieved from [Link]

-

PMC. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Retrieved from [Link]

- Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis.

-

ResearchGate. A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Retrieved from [Link]

-

SpringerLink. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]

-

Impactfactor. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. ijrpas.com [ijrpas.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. benchchem.com [benchchem.com]

- 5. iipseries.org [iipseries.org]

- 6. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 8. ijnrd.org [ijnrd.org]

- 9. ajchem-a.com [ajchem-a.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. impactfactor.org [impactfactor.org]

Troubleshooting & Optimization

Technical Support Center: Optimization of 7,8-Dichloro-4-methylquinoline Synthesis

Topic: High-Yield Synthesis of 7,8-Dichloro-4-methylquinoline Audience: Organic Chemists, Process Development Scientists Methodology: Modified Doebner-Miller / Skraup-Doebner-Von Miller Reaction

Core Synthesis Overview